5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-15(12)25(22,23)19-11-14-4-5-18-16(20-14)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKGQNMCPMTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 319.37 g/mol
- LogP : 2.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 11
5-Fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Its design targets the inhibition of the Polo-like kinase (PLK4), which plays a critical role in cell cycle regulation and has been implicated in various cancers.
Inhibition of PLK4
Research indicates that PLK4 overexpression can lead to centriole overduplication, contributing to tumorigenesis. The compound's ability to inhibit PLK4 may provide a therapeutic avenue for treating cancers characterized by such aberrations .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
These results indicate that the compound is particularly effective against cells with FLT3 mutations, which are common in acute myeloid leukemia (AML).
In Vivo Studies
Preclinical studies have shown promising results in animal models of cancer. Administration of the compound led to significant tumor regression in xenograft models, suggesting its potential as an effective anticancer agent .
Case Studies
-
Acute Myeloid Leukemia (AML) :
A study involving patients with AML demonstrated that treatment with PLK4 inhibitors resulted in decreased tumor burden and improved survival rates. The compound showed a favorable safety profile, with minimal adverse effects reported . -
Breast Cancer :
In models of breast cancer, administration of this sulfonamide led to reduced cell proliferation and induced apoptosis in tumor cells. The mechanism was linked to the downregulation of PLK4 and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Observations:
- Morpholine vs. Pyrrolidine/Tetrahydrofuran : Morpholine in the target compound improves water solubility compared to pyrrolidine () or tetrahydrofuran (), which may reduce conformational flexibility .
- Halogen Substituents : The 5-fluoro group in the target compound may enhance electronegativity and target interaction compared to 5-bromo in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonamide formation : Coupling a fluorinated benzene sulfonyl chloride with a morpholinopyrimidine-methylamine intermediate under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Key validation : Intermediate characterization via H/C NMR and mass spectrometry to confirm regioselectivity and avoid byproducts .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity (>95%) .
- Spectroscopy : F NMR to verify fluorine incorporation and 2D NMR (HSQC, HMBC) to resolve morpholine-pyrimidine connectivity .
- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) to confirm bond lengths (e.g., S–N = 1.63 Å) and dihedral angles (e.g., pyrimidine vs. benzene ring) .
Q. What initial biological screening assays are appropriate for this sulfonamide derivative?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to sulfamethoxazole .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., VEGFR-2) to evaluate IC values, leveraging structural similarities to pazopanib .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between derivatives of this compound?
- Methodological Answer :
- Disorder analysis : Refinement of occupancies for disordered morpholine rings (e.g., using SHELXL) with constraints on bond lengths/angles .
- R factor comparison : Prioritize datasets with and , as seen in analogous bromo-morpholinopyrimidine sulfonamides .
- Validation tools : PLATON ADDSYM to check for missed symmetry and TWINABS for scaling twinned crystals .
Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Methodological Answer :
- Substituent variation : Replace the 5-fluoro group with chloro or trifluoromethyl groups to assess electronic effects on target binding (e.g., kinase inhibition) .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4ASD for VEGFR-2) to predict binding modes of the morpholine-pyrimidine motif .
- Metabolic stability : Microsomal assays (human liver microsomes) to correlate lipophilicity (clogP) with clearance rates .
Q. How can binding affinity discrepancies in target interaction studies be addressed?
- Methodological Answer :
- SPR vs. ITC : Compare surface plasmon resonance (SPR) for kinetic data (, ) with isothermal titration calorimetry (ITC) for thermodynamic profiling (, ) .
- Mutagenesis studies : Introduce point mutations (e.g., Tyr105Phe in kinase domains) to identify critical hydrogen bonds with the sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
